molecular formula C14H22FN5 B11735616 {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine CAS No. 1856083-55-0

{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11735616
CAS No.: 1856083-55-0
M. Wt: 279.36 g/mol
InChI Key: DKTXAKUFTAZZGA-UHFFFAOYSA-N
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Description

{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine is a synthetic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, followed by cyclization.

    Introduction of the fluoroethyl group: This step involves the alkylation of the pyrazole ring with 2-fluoroethyl bromide under basic conditions.

    Formation of the final compound: The final step involves the coupling of the two pyrazole derivatives through a suitable linker, such as a methylene bridge, under reductive amination conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrazole rings, such as the fluoroethyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoroethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrazole N-oxides, while reduction can lead to the formation of de-fluorinated derivatives.

Scientific Research Applications

Chemistry

In chemistry, {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound has been studied for its potential as a bioactive molecule. Its pyrazole rings are known to interact with various biological targets, making it a candidate for drug development. Studies have shown that it exhibits anti-inflammatory, antimicrobial, and anticancer activities.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to modulate biological pathways makes it a promising candidate for the treatment of various diseases, including cancer and infectious diseases.

Industry

In industry, this compound is used in the development of new materials with unique properties. Its pyrazole rings can be incorporated into polymers and other materials to enhance their mechanical and thermal properties.

Mechanism of Action

The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets in the body. These targets include enzymes, receptors, and other proteins that play key roles in various biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes such as inflammation, cell proliferation, and apoptosis.

Properties

CAS No.

1856083-55-0

Molecular Formula

C14H22FN5

Molecular Weight

279.36 g/mol

IUPAC Name

1-[1-(2-fluoroethyl)pyrazol-3-yl]-N-[(5-methyl-1-propan-2-ylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C14H22FN5/c1-11(2)20-12(3)13(9-17-20)8-16-10-14-4-6-19(18-14)7-5-15/h4,6,9,11,16H,5,7-8,10H2,1-3H3

InChI Key

DKTXAKUFTAZZGA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C(C)C)CNCC2=NN(C=C2)CCF

Origin of Product

United States

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